2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine
CAS No.: 1222669-39-7
Cat. No.: VC0163997
Molecular Formula: C7H10BrNS
Molecular Weight: 220.128
* For research use only. Not for human or veterinary use.
![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine - 1222669-39-7](/images/no_structure.jpg)
Specification
CAS No. | 1222669-39-7 |
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Molecular Formula | C7H10BrNS |
Molecular Weight | 220.128 |
IUPAC Name | 2-bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine |
Standard InChI | InChI=1S/C7H10BrNS/c8-7-3-5-4-9-2-1-6(5)10-7/h3,5-6,9H,1-2,4H2 |
Standard InChI Key | QFGHRQSIHKQGPZ-UHFFFAOYSA-N |
SMILES | C1CNCC2C1SC(=C2)Br |
Introduction
Structural Characterization and Nomenclature
Chemical Structure and Molecular Formula
2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine features a fused bicyclic structure with a brominated thiophene ring connected to a fully saturated piperidine ring. The compound differs from the related 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine by having a bromine atom at the 2-position and additional hydrogenation at positions 3a and 7a, making the thiophene portion partially saturated. Based on structural analysis, this compound would likely have a molecular formula of C₇H₁₁BrNS, with an approximate molecular weight around 221 g/mol.
Nomenclature and Identification
The systematic name follows the IUPAC nomenclature rules for fused heterocycles, where "thieno" indicates the thiophene ring system, "[3,2-c]" designates the fusion pattern with the pyridine ring, and "hexahydro" signifies six hydrogen atoms added to the base thieno[3,2-c]pyridine structure. The "2-Bromo" prefix indicates the position of the bromine substituent on the thiophene ring.
Comparison with Related Compounds
The structure of 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine can be compared with related compounds found in the literature:
Table 1: Structural Comparison of Related Compounds
Physical and Chemical Properties
Predicted Physical Properties
Based on the structural similarities with related compounds, we can predict certain physical properties of 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine.
Table 2: Estimated Physical and Chemical Properties
Chemical Reactivity
2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine would likely exhibit reactivity characteristic of both secondary amines and brominated heterocycles. The bromine substituent at the 2-position would provide a reactive site for various coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. The nitrogen atom in the piperidine ring could participate in alkylation, acylation, or serve as a nucleophile in various transformations.
Synthesis Approaches
Bromination of Tetrahydrothieno[3,2-c]pyridine
One approach could involve the bromination of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine followed by selective hydrogenation of the thiophene ring at positions 3a and 7a. The bromination would likely use reagents such as N-bromosuccinimide (NBS) or bromine with a Lewis acid catalyst.
Cyclization Approach
Another approach might involve a cyclization reaction similar to that described for 4,5,6,7-tetrahydrothiophene[3,2-c]pyridine hydrochloride synthesis, which appears to involve the reaction of 2-thiophen-2-ylethanamine with formaldehyde and hydrogen chloride . This could be modified to include a brominated starting material and conditions for the partial hydrogenation of the thiophene ring.
Spectroscopic Characterization
Spectroscopic Method | Predicted Key Features |
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¹H NMR | Signals for piperidine ring protons (1.5-3.5 ppm), signals for protons at positions 3a and 7a (3.0-4.0 ppm), N-H proton (1.5-2.5 ppm) |
¹³C NMR | Signals for C-Br (~120 ppm), signals for thiophene carbons (120-140 ppm), signals for piperidine carbons (25-55 ppm) |
IR | N-H stretching (3300-3500 cm⁻¹), C-Br stretching (550-650 cm⁻¹), C-N stretching (1030-1230 cm⁻¹) |
Mass Spectrometry | Molecular ion peaks showing characteristic isotope pattern for bromine (M and M+2 peaks with almost equal intensity) |
Toxicological Considerations
Predicted Toxicological Profile
Without specific toxicological data for 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine, predictions must be made cautiously based on structural features:
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The bromine substituent may contribute to potential irritant properties and environmental persistence
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The nitrogen-containing heterocycle could contribute to potential CNS activity
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As with many heterocyclic compounds, comprehensive toxicological evaluation would be required before any biological applications
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